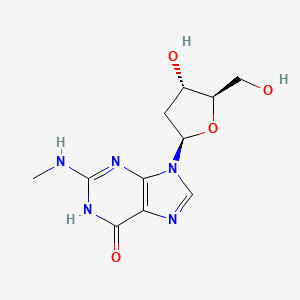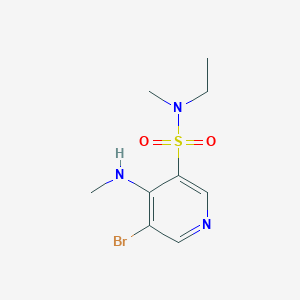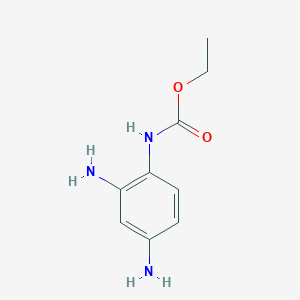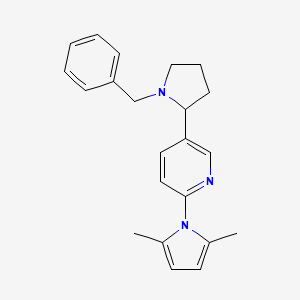![molecular formula C16H20N2 B11825477 (2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)
(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] is a complex organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
The synthesis of (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of a suitable precursor containing both aziridine and indole functionalities. The reaction conditions typically include the use of a strong base to deprotonate the precursor, followed by cyclization under controlled temperature conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The aziridine ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Industry: The compound’s reactivity makes it useful in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where it can disrupt cellular processes and inhibit the growth of cancer cells or microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] include other aziridine derivatives and spiro compounds. Some examples are:
Aziridine-2-carboxylic acid: Known for its use in the synthesis of amino acids and peptides.
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid: Used as a building block in organic synthesis.
The uniqueness of (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] lies in its spiro connection between the aziridine and indole moieties, which imparts distinct chemical and biological properties compared to other aziridine derivatives.
Eigenschaften
Molekularformel |
C16H20N2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
(3R,3aS,7aR)-1-benzylspiro[3a,6,7,7a-tetrahydro-2H-indole-3,2'-aziridine] |
InChI |
InChI=1S/C16H20N2/c1-2-6-13(7-3-1)10-18-12-16(11-17-16)14-8-4-5-9-15(14)18/h1-4,6-8,14-15,17H,5,9-12H2/t14-,15+,16+/m0/s1 |
InChI-Schlüssel |
VLHRGEFPSRUCSQ-ARFHVFGLSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H](C=C1)[C@@]3(CN3)CN2CC4=CC=CC=C4 |
Kanonische SMILES |
C1CC2C(C=C1)C3(CN3)CN2CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)



![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)

![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)




![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)

